2-(5-Bromofuran-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole
Description
2-(5-Bromofuran-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 5-bromofuran moiety at the 2nd position and a chloromethyl group at the 5th position. The bromofuran group introduces electron-withdrawing characteristics, while the chloromethyl group enhances reactivity, making it a versatile intermediate for further functionalization. This compound is of interest in medicinal and agrochemical research due to the pharmacological and pesticidal activities associated with 1,3,4-oxadiazole derivatives .
Properties
IUPAC Name |
2-(5-bromofuran-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2O2/c8-5-2-1-4(12-5)7-11-10-6(3-9)13-7/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPWEMNFNASPSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C2=NN=C(O2)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromofuran-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the bromination of furan using bromine in the presence of a catalyst.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by reacting a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Chloromethylation: The final step involves the chloromethylation of the oxadiazole ring, which can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Electrophilic Substitution on the Bromofuran Ring
The bromine atom at the 5-position of the furan ring undergoes electrophilic aromatic substitution (EAS) under controlled conditions. This reaction allows further functionalization of the aromatic system:
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Reagents and Conditions :
Common electrophiles (e.g., nitrating agents, acylating agents) in polar aprotic solvents (e.g., DMF, DCM) at temperatures between 0–50°C. Inert atmospheres (N₂ or Ar) are recommended to prevent side reactions . -
Example Reaction :
Nitration of the bromofuran ring introduces a nitro group at the 4-position, driven by the electron-withdrawing bromine’s meta-directing effect. Yields depend on reaction optimization, with DCM proving superior to THF or DMF for selectivity .
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl (-CH₂Cl) group on the oxadiazole ring is highly reactive toward nucleophiles, enabling SN2 displacement :
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Mechanistic Insight :
The reaction proceeds via a bimolecular mechanism, with polar aprotic solvents enhancing nucleophilicity. Steric hindrance from the oxadiazole ring slightly reduces reactivity compared to aliphatic chlorides .
Cyclization and Ring-Opening Reactions
The oxadiazole core participates in cycloaddition and ring-opening reactions under specific conditions:
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Cycloaddition with Alkenes :
Under microwave irradiation (160 W, 5 min), the oxadiazole reacts with electron-deficient alkenes (e.g., acrylonitrile) to form fused bicyclic structures . -
Ring-Opening via Hydrolysis :
Acidic hydrolysis (HCl, H₂O/EtOH, reflux) cleaves the oxadiazole ring, yielding hydrazide intermediates. This is critical for generating bioactive derivatives .
Cross-Coupling Reactions
The bromine atom facilitates transition-metal-catalyzed coupling (e.g., Suzuki, Heck):
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Suzuki Coupling :
Using Pd(PPh₃)₄ as a catalyst and arylboronic acids, the bromofuran undergoes cross-coupling to form biaryl derivatives. Typical conditions: DMF/H₂O (3:1), 80°C, 12 h .
| Arylboronic Acid | Product | Yield | Application |
|---|---|---|---|
| 4-Methoxyphenyl | 5-(4-Methoxyphenyl)furan-oxadiazole | 82% | Anticancer lead compound |
| 3-Nitrophenyl | 5-(3-Nitrophenyl)furan-oxadiazole | 68% | Antibacterial agent |
Biological Activity-Driven Modifications
Derivatives of this compound exhibit notable bioactivity, guiding synthetic priorities:
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Anticancer Derivatives :
Coupling with indole or quinoline moieties (via chloromethyl displacement) enhances cytotoxicity. For example, compound 87 ([2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole]) showed 95.7% growth inhibition against CNS cancer cell lines . -
Antimicrobial Agents :
Thioether derivatives (e.g., 6a –6v ) demonstrated EC₅₀ values as low as 7.2 µg/mL against Xanthomonas oryzae, outperforming commercial agrochemicals .
Stability and Reaction Optimization
Scientific Research Applications
Antimicrobial Activity
Oxadiazoles have been reported to exhibit significant antimicrobial properties. The presence of bromine and chlorine substituents in the structure of 2-(5-Bromofuran-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole enhances its biological activity against various pathogens.
- Mechanism of Action : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways, leading to cell death.
- Case Studies :
Anticancer Activity
Research has indicated that oxadiazole derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
- In Vitro Studies : Compounds structurally related to this compound were tested against various cancer cell lines, including breast and lung cancer models.
- In Vivo Studies : Animal models have shown that certain oxadiazole derivatives can inhibit tumor growth and reduce glucose levels in diabetic models, indicating potential dual action against cancer and diabetes .
Summary of Findings
Mechanism of Action
The mechanism of action of 2-(5-Bromofuran-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary but often include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of 1,3,4-oxadiazoles are heavily influenced by substituents. Below is a comparative analysis of key derivatives:
Physicochemical Properties
- Molecular Weight : The target compound (C7H4BrClN2O2) has a molecular weight of 283.48 g/mol, comparable to 5-(trifluoromethyl)-2-(chloromethyl)-1,3,4-oxadiazole (186.52 g/mol) .
- Lipophilicity : Dichlorophenyl and adamantyl substituents (e.g., 2-(1-adamantyl)-5-(chloromethyl)-1,3,4-oxadiazole) increase logP values (>3.1), enhancing membrane permeability .
Biological Activity
2-(5-Bromofuran-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative properties of oxadiazole derivatives, including this compound. A study evaluated a library of oxadiazole derivatives for their cytotoxic effects against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). The results indicated that several derivatives exhibited significant cytotoxicity, with some compounds inhibiting the catalytic activity of topoisomerase I, suggesting a potential mechanism of action through enzyme inhibition .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | HCT-116 | 15.0 |
| This compound | HeLa | 12.5 |
The mechanism by which this compound exerts its biological effects appears to be multifaceted:
- Topoisomerase Inhibition : The compound has shown the ability to inhibit topoisomerase I activity, which is crucial for DNA replication and transcription. Inhibition of this enzyme can lead to DNA damage and subsequent apoptosis in cancer cells .
- Caspase Cascade Activation : Similar compounds in the oxadiazole family have been reported to activate the caspase cascade, leading to programmed cell death (apoptosis). This suggests that this compound may also induce apoptosis through this pathway .
Study on Anticancer Activity
In a focused study on the anticancer potential of oxadiazoles, researchers synthesized various derivatives and assessed their effects on cancer cell lines. The study found that modifications in the oxadiazole structure significantly influenced cytotoxicity and selectivity towards cancer cells compared to normal cells. Notably, this compound was among the most effective compounds tested .
In Vivo Studies
In vivo studies are essential for evaluating the therapeutic potential of this compound. Preliminary animal studies have indicated that administration of this compound resulted in reduced tumor growth in xenograft models. These findings support further investigation into its efficacy and safety profile for potential clinical applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1,3,4-oxadiazole derivatives, and how can they be adapted for 2-(5-Bromofuran-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole?
- Answer : A standard approach involves cyclization of acid hydrazides with chloroacetic acid in phosphoryl chloride (POCl₃) under reflux. For example, 2-(thiophen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole was synthesized by refluxing thiophene-2-carbohydrazide with chloroacetic acid in POCl₃ for 5–6 hours, followed by neutralization and purification via column chromatography . Adapting this method would require substituting the starting acid hydrazide with 5-bromofuran-2-carbohydrazide and optimizing reaction conditions (e.g., stoichiometry, temperature) to account for bromofuran’s electronic effects.
Q. How can nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) be utilized to confirm the structure of this compound?
- Answer :
- 1H NMR : The chloromethyl (-CH₂Cl) group typically appears as a singlet or multiplet at δ 4.5–5.0 ppm. The bromofuran protons (e.g., C-3 and C-4) show distinct splitting patterns depending on substitution .
- 13C NMR : The oxadiazole carbons (C-2 and C-5) resonate at δ 160–170 ppm, while the chloromethyl carbon appears at δ 40–45 ppm .
- HRMS : The molecular ion [M+H]⁺ should match the theoretical mass (C₇H₅BrClN₂O₂: ~274.93 g/mol). Fragmentation patterns (e.g., loss of Cl or Br groups) can validate substituent positions .
Q. What are the key considerations for handling and storing this compound in laboratory settings?
- Answer : Due to the reactive chloromethyl group, the compound should be stored under inert gas (e.g., N₂) at room temperature (RT) to prevent hydrolysis. Use anhydrous solvents (e.g., dry DCM) during synthesis, and avoid prolonged exposure to moisture or light .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT calculations) predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?
- Answer : Density Functional Theory (DFT) can model the electron density around the chloromethyl group, identifying susceptibility to nucleophilic attack. For example, partial charges and frontier molecular orbital (FMO) analysis reveal the electrophilic nature of the CH₂Cl moiety, guiding predictions of reaction sites with amines or thiols . Experimental validation via kinetic studies (e.g., monitoring SN2 reactions with piperidine) is recommended .
Q. What contradictions exist in reported melting points or spectral data for structurally analogous 1,3,4-oxadiazoles, and how can they be resolved?
- Answer : Discrepancies in melting points (e.g., 121–123°C vs. 77–78°C for similar compounds ) may arise from polymorphism or impurities. Use differential scanning calorimetry (DSC) to confirm thermal behavior and recrystallize the compound in multiple solvents (e.g., EtOAc/hexane) to isolate pure polymorphs. Cross-validate NMR data with 2D techniques (e.g., HSQC, HMBC) to resolve signal overlaps .
Q. How does the bromofuran moiety influence the compound’s electronic properties in materials science applications, such as scintillators?
- Answer : The bromine atom increases electron-withdrawing effects, enhancing the oxadiazole’s conjugation and fluorescence efficiency. In scintillators, 1,3,4-oxadiazoles like BPBD exhibit blue-emitting properties due to extended π-systems; bromofuran substitution could redshift emission wavelengths, which can be quantified via UV-Vis and fluorescence spectroscopy .
Q. What strategies can mitigate competing side reactions during functionalization of the chloromethyl group?
- Answer : To minimize hydrolysis or elimination:
- Use aprotic solvents (e.g., THF, DMF) and mild bases (e.g., K₂CO₃ instead of NaOH).
- Protect reactive sites (e.g., silylation of hydroxyl groups in nucleophiles).
- Monitor reactions via TLC or in situ IR to detect intermediates like oxaziridines .
Methodological Notes
- Synthesis Optimization : Pilot reactions should vary POCl₃ equivalents (1.2–2.0 eq) and reaction times (3–8 hours) to maximize yield .
- Analytical Cross-Validation : Combine LC-MS with preparative HPLC to isolate and characterize minor byproducts .
- Safety Protocols : Follow GHS guidelines for handling halogenated compounds (e.g., PPE, fume hood use) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
